molecular formula C9H6ClNO2 B1427017 2-Chloro-5-(cyanomethyl)benzoic acid CAS No. 66658-58-0

2-Chloro-5-(cyanomethyl)benzoic acid

Cat. No. B1427017
CAS RN: 66658-58-0
M. Wt: 195.6 g/mol
InChI Key: LZFDWEZPOAIFCG-UHFFFAOYSA-N
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Description

“2-Chloro-5-(cyanomethyl)benzoic acid” is a chemical compound with the CAS Number: 66658-58-0 . It has a molecular weight of 195.6 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(cyanomethyl)benzoic acid” is 1S/C9H6ClNO2/c10-8-2-1-6 (3-4-11)5-7 (8)9 (12)13/h1-2,5H,3H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-5-(cyanomethyl)benzoic acid” is a solid compound . Its molecular weight is 195.6 .

Scientific Research Applications

Synthesis of Mesalamine

  • Summary of the Application : Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. The synthesis of mesalamine involves the use of 2-chloro-5-nitrobenzoic acid as a starting material .
  • Methods of Application or Experimental Procedures : The synthesis involves a one-pot method where 2-chloro-5-nitrobenzoic acid is converted to 2-hydroxy-5-nitrobenzoic acid using excess aqueous KOH (4.0 equivalents) to ensure completion of hydrolysis. This is further converted to the desired product, mesalamine, under a hydrogen atmosphere using 10% Pd/C as the catalyst .
  • Results or Outcomes : The method has several advantages including excellent conversion (99.3%), high yield (93%), cost-effectiveness, and it has been validated for large-scale production .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it can cause skin and eye irritation . It’s important to handle “2-Chloro-5-(cyanomethyl)benzoic acid” with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-chloro-5-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFDWEZPOAIFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290654
Record name 2-Chloro-5-(cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(cyanomethyl)benzoic acid

CAS RN

66658-58-0
Record name 2-Chloro-5-(cyanomethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66658-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(cyanomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-chlorobenzoic acid [WO 2001044170] (1.75 g) in DMF (20 mL) was treated with a solution of potassium cyanide (0.91 g) in water (7 mL) and the resulting solution was stirred at room temperature over 3 days. The mixture was diluted with water and extracted twice with ethyl acetate. The organic phases were discarded, whilst the aqueous phase was carefully acidified with concentrated hydrochloric acid (5 mL), venting any liberated HCN through bleach solution via a stream of nitrogen. After being stirred for 20 minutes, the aqueous phase was extracted twice more with ethyl acetate. The combined organic phases were washed three times with water, once with brine, then dried over anhydrous magnesium sulphate and concentrated in vacuo to afford the crude subtitled compound as a brown solid. Yield 1.25 g.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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